2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15495595
InChI: InChI=1S/C20H23N3O6S/c1-13(2)18(23-19(25)14-6-4-3-5-7-14)20(26)29-12-17(24)22-15-8-10-16(11-9-15)30(21,27)28/h3-11,13,18H,12H2,1-2H3,(H,22,24)(H,23,25)(H2,21,27,28)
SMILES:
Molecular Formula: C20H23N3O6S
Molecular Weight: 433.5 g/mol

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate

CAS No.:

Cat. No.: VC15495595

Molecular Formula: C20H23N3O6S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate -

Specification

Molecular Formula C20H23N3O6S
Molecular Weight 433.5 g/mol
IUPAC Name [2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-3-methylbutanoate
Standard InChI InChI=1S/C20H23N3O6S/c1-13(2)18(23-19(25)14-6-4-3-5-7-14)20(26)29-12-17(24)22-15-8-10-16(11-9-15)30(21,27)28/h3-11,13,18H,12H2,1-2H3,(H,22,24)(H,23,25)(H2,21,27,28)
Standard InChI Key KPZYVPPKTWSIGA-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₀H₂₃N₃O₆S, with a molecular weight of 433.5 g/mol. Its IUPAC name, [2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-3-methylbutanoate, reflects its three key components:

  • Sulfamoylphenyl group: A benzene ring substituted with a sulfonamide (-SO₂NH₂) group at the para position.

  • Valine derivative: A branched-chain amino acid (3-methylbutanoate) linked via an amide bond to a benzoyl group.

  • Ester linkage: Connects the sulfamoylphenyl and valine-derived segments through a ketone-oxygen bridge.

Structural Features

  • Canonical SMILES: CC(C)C(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2

  • InChIKey: KPZYVPPKTWSIGA-UHFFFAOYSA-N

  • logP: Estimated at 4.67, indicating moderate lipophilicity suitable for membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₃N₃O₆S
Molecular Weight433.5 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Polar Surface Area82.99 Ų
SolubilityLow (logSw = -4.45)

Synthesis and Chemical Reactivity

Stability Considerations

The ester linkage may render the compound susceptible to hydrolysis under acidic or alkaline conditions, necessitating stability studies for pharmaceutical formulation. The sulfonamide group’s electron-withdrawing nature could enhance electrophilic reactivity at the carbonyl centers.

Biological Activity and Mechanistic Insights

Sulfonamide Pharmacophore

  • Carbonic Anhydrase Inhibition: Sulfonamides are known to bind zinc ions in enzymatic active sites.

  • Kinase Modulation: Structural analogs with pyrrolo[2,3-d]pyrimidine cores exhibit CDK9 inhibition, as seen in pancreatic cancer studies .

Amino Acid Conjugation

The valine-benzoyl moiety may facilitate:

  • Prodrug Functionality: Esterase-mediated hydrolysis could release valine derivatives for cellular uptake.

  • Targeted Delivery: Amino acid transporters might preferentially internalize the compound in specific tissues.

Table 2: Inferred Biological Targets

TargetPotential EffectSupporting Evidence
Dihydropteroate SynthaseAntibacterial activitySulfonamide class effect
CDK9Antiproliferative activityAnalog studies
Carbonic Anhydrase IXTumor microenvironment modulationSulfonamide-Zn²⁺ interaction

Challenges and Future Directions

Knowledge Gaps

  • Target Identification: No published data confirm primary molecular targets.

  • Toxicity Profile: Sulfonamides carry risks of hypersensitivity and crystalluria, unstudied here.

Optimization Strategies

  • Prodrug Modifications: Replace ester with carbamate to enhance stability.

  • Polymer Conjugation: PEGylation to improve solubility and half-life.

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